

Application Notes & Protocols for the Detection of 8-Dehydroxyshanzhiside

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Compound of Interest

Compound Name: 8-Dehydroxyshanzhiside

Cat. No.: B12366159

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This document provides detailed application notes and experimental protocols for the quantitative analysis of **8-Dehydroxyshanzhiside**, an iridoid glycoside isolated from *Lamiophlomis rotata*, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Disclaimer: As of the latest literature review, specific validated HPLC-UV and LC-MS/MS methods for **8-Dehydroxyshanzhiside** have not been extensively published. The following protocols are based on established methods for structurally similar iridoid glycosides, such as shanzhiside methyl ester and barlerin, and provide a robust starting point for method development and validation.

Introduction

8-Dehydroxyshanzhiside is an iridoid glycoside that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines two common analytical techniques for this purpose.

HPLC-UV Method

The HPLC-UV method is a widely accessible and reliable technique for the quantification of iridoid glycosides.

Experimental Protocol

2.1.1. Sample Preparation (from *Lamiophlomis rotata* plant material)

- Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered sample into a conical flask.
 - Add 50 mL of 70% methanol-water solution.
 - Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
 - Alternatively, use reflux extraction for 2 hours.
- Filtration: Filter the extract through a 0.45 μm nylon membrane filter.
- Dilution: Dilute the filtrate with the mobile phase to a suitable concentration within the calibration range.

2.1.2. Chromatographic Conditions

Parameter	Recommended Conditions
Instrument	Agilent 1260 Infinity II LC System or equivalent
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program	0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	240 nm

2.1.3. Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of similar iridoid glycosides. These values should be established specifically for **8-Dehydroxyshanzhiside** during method validation.

Parameter	Typical Value
Linearity Range	1 - 200 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

LC-MS/MS Method

For higher sensitivity and selectivity, particularly in complex matrices like plasma, an LC-MS/MS method is recommended.

Experimental Protocol

3.1.1. Sample Preparation (from plasma)

- Protein Precipitation:
 - To 100 μ L of plasma, add 300 μ L of acetonitrile containing an appropriate internal standard (e.g., a structurally similar iridoid glycoside not present in the sample).
 - Vortex for 1 minute.
- Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
- Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 μ L of the initial mobile phase.
- Filtration: Filter through a 0.22 μ m syringe filter before injection.

3.1.2. LC-MS/MS Conditions

Parameter	Recommended Conditions
LC System	Shimadzu Nexera X2 or equivalent
Mass Spectrometer	SCIEX Triple Quad 5500 or equivalent
Column	C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase	Gradient elution with 0.1% Formic Acid in Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program	0-2 min, 5-30% A; 2-5 min, 30-90% A; 5-6 min, 90-5% A; 6-8 min, 5% A
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
MRM Transitions	To be determined by direct infusion of 8-Dehydroxyshanzhiside standard

3.1.3. Quantitative Data Summary

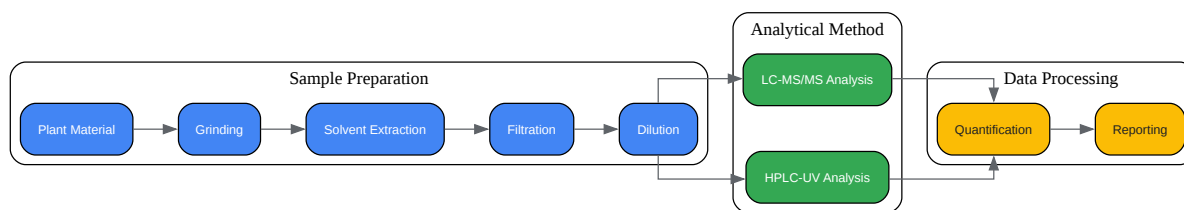
The following table presents expected quantitative data for an LC-MS/MS method, which will require validation.

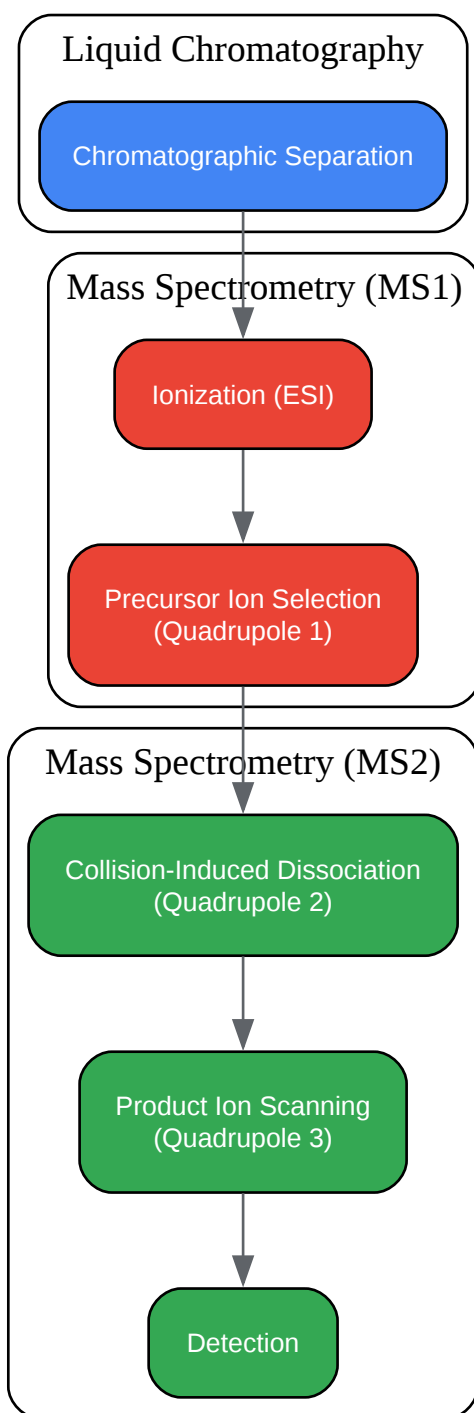
Parameter	Expected Value
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Precision (RSD%)	< 15%
Accuracy (Recovery %)	85 - 115%

Experimental Workflow and Diagrams

General Experimental Workflow

The general workflow for the analysis of **8-Dehydroxyszanzhiside** from a plant matrix is depicted below.





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